molecular formula C19H13Cl2N3O2 B2791576 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 338402-66-7

3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2791576
CAS No.: 338402-66-7
M. Wt: 386.23
InChI Key: HOMJNHWMNCYLRF-MDZDMXLPSA-N
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Description

3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyanilino group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzonitrile with an appropriate isoxazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of specific kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-[2-(2-aminophenyl)vinyl]-4-isoxazolecarbonitrile
  • 3-(2,6-Dichlorophenyl)-5-[2-(2-hydroxyanilino)vinyl]-4-isoxazolecarbonitrile

Uniqueness

3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-25-17-8-3-2-7-15(17)23-10-9-16-12(11-22)19(24-26-16)18-13(20)5-4-6-14(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJNHWMNCYLRF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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